d[Leu4,Lys8]-VP is a synthetic peptide analog of the neurohypophyseal hormone arginine vasopressin (AVP). [, , ] It acts as a selective agonist for the vasopressin V1b receptor (V1bR), exhibiting high affinity and potency at this receptor subtype while demonstrating significantly reduced affinity for the V1a, V2, and oxytocin receptors. [, , ] This selectivity makes d[Leu4,Lys8]-VP an invaluable tool for investigating the specific physiological and behavioral roles of the V1bR in various experimental models. [, , , , ]
d[Leu4,Lys8]-Vasopressin is a synthetic analog of vasopressin, a peptide hormone that plays critical roles in regulating water retention, blood pressure, and other physiological processes. This compound specifically targets the vasopressin V1b receptor, which is involved in various endocrine functions. The modification of the original vasopressin molecule at positions 4 and 8 with leucine and lysine, respectively, enhances its selectivity and potency for the rat V1b receptor compared to other vasopressin receptors.
The compound was developed through systematic modifications of the native vasopressin structure. The synthesis was guided by previous studies that indicated how alterations at specific amino acid positions could influence receptor selectivity and activity. The first synthesis of d[Leu4,Lys8]-vasopressin was reported in the context of pharmacological characterization aimed at understanding its effects on rat vasopressin/oxytocin receptors .
The synthesis of d[Leu4,Lys8]-vasopressin primarily utilizes the Merrifield solid-phase peptide synthesis method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification and yield optimization.
d[Leu4,Lys8]-vasopressin interacts selectively with the V1b receptor, leading to various intracellular signaling pathways. These include:
The compound's efficacy was tested using assays that measured calcium mobilization in response to receptor activation. The results indicated that d[Leu4,Lys8]-vasopressin predominantly triggers calcium influx rather than release from intracellular stores .
Upon binding to the V1b receptor, d[Leu4,Lys8]-vasopressin initiates a cascade of intracellular events:
The effective concentration (EC50) for calcium mobilization was determined to be around 10 nmol/L, demonstrating its potency as an agonist .
d[Leu4,Lys8]-vasopressin has several scientific applications:
Vasopressin (arginine vasopressin, AVP) exerts diverse physiological effects through three G protein-coupled receptor subtypes: V1A (vascular contraction, platelet aggregation), V1B/V3 (pituitary ACTH release, central stress response), and V2 (renal water reabsorption). These receptors exhibit distinct signaling pathways—V1A/V1B activate Gq/11-mediated phospholipase C (PLC) and calcium mobilization, while V2 receptors signal through Gs-mediated cAMP production [3] [7]. The evolutionary development of receptor-specific ligands has been critical for disentangling the overlapping functions of vasopressin pathways in homeostasis, stress, and social behavior.
Early vasopressin analogs like native AVP and desmopressin (dDAVP) exhibited poor receptor selectivity, activating V1A, V1B, and V2 receptors with similar potency. This lack of specificity obscured the distinct roles of V1B receptors in stress modulation and social behaviors. The first breakthrough came with d[Cha⁴]arginine vasopressin, a selective human V1B agonist. However, its affinity for rodent receptors proved inadequate, limiting translational research [2] [9].
Structural optimization efforts focused on position 4 (traditionally occupied by glutamine) and position 8 (arginine) of the cyclic nonapeptide. Modifications at these sites altered receptor selectivity profiles:
d[Leu⁴,Lys⁸]-VP emerged from systematic screening of 13 [deamino¹,Arg⁸]VP analogs modified at these positions. Its design leveraged two key changes:
Table 1: Structural Evolution of Key V1B-Selective Vasopressin Analogs
Compound | Position 4 | Position 8 | Species Selectivity | Primary Innovation |
---|---|---|---|---|
Native AVP | Gln | Arg | None | Non-selective endogenous agonist |
d[Cha⁴]AVP | D-Cha | Arg | Human >> Rodent | First human V1B-selective agonist |
d[Leu⁴,Lys⁸]-VP | D-Leu | Lys | Rat > Human > Mouse | First rodent-preferring agonist |
Pharmacologically, d[Leu⁴,Lys⁸]-VP demonstrates full agonism at rodent V1B receptors. In AtT-20 cells expressing rat V1B receptors, it potently activates:
The V1B receptor is densely expressed in anterior pituitary corticotrophs, where it co-localizes with CRH receptors. Unlike CRH which primarily drives acute ACTH release, V1B activation sustains HPA axis activity during chronic stress. Studies in V1B knockout mice (V1BR⁻/⁻) revealed blunted ACTH responses to acute stressors like forced swimming, while CRH-induced responses remained intact. d[Leu⁴,Lys⁸]-VP enabled mechanistic dissection of this pathway by selectively targeting pituitary V1B:
Table 2: Binding Affinity Profile of d[Leu⁴,Lys⁸]-VP
Receptor Type | Rat Kᵢ (nM) | Human Kᵢ (nM) | Selectivity Ratio (vs. V1B) |
---|---|---|---|
V1B | 0.16 | 0.52 | 1 |
Oxytocin | 64 | 3800* | 400–7300 |
V2 | 100 | >1000* | 625–>6000 |
V1A | 3800 | >1000* | >23,700 |
*Data compiled from [1] [2] [4]; *Estimated from functional assays
V1B receptors in hippocampal CA2 pyramidal neurons modulate social memory and aggression. Unlike non-selective AVP, d[Leu⁴,Lys⁸]-VP allows isolation of V1B-mediated behaviors:
V1B⁻/⁻ mice exhibit:
Selective V1B agonism helps establish the receptor’s role in neuropsychiatric pathophysiology:
Table 3: Functional Selectivity of d[Leu⁴,Lys⁸]-VP vs. Native AVP
Activity | d[Leu⁴,Lys⁸]-VP | Native AVP | Significance |
---|---|---|---|
ACTH Release (ED₅₀) | 0.8 nM | 0.5 nM | Full V1B agonism |
Vasopressor Activity | <1% of AVP | 100% | Minimal V1A cross-reactivity |
Antidiuretic Activity | <1% of AVP | 100% | Negligible V2 activity |
Oxytocic Activity | Weak | Strong | Low OT receptor affinity |
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: